molecular formula C10H11NO4 B1361193 4-((Ethoxycarbonyl)amino)benzoic acid CAS No. 5180-75-6

4-((Ethoxycarbonyl)amino)benzoic acid

Cat. No. B1361193
CAS RN: 5180-75-6
M. Wt: 209.2 g/mol
InChI Key: LRQYSIQVFJYQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Ethoxycarbonyl)amino)benzoic acid is an organic compound with the empirical formula C10H11NO4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 4-((Ethoxycarbonyl)amino)benzoic acid consists of an ethoxycarbonyl group (CO2C2H5) and an amino group (NH2) attached to a benzoic acid molecule . The molecular weight is 209.20 g/mol .

Scientific Research Applications

Field: Local Anesthetics

“4-((Ethoxycarbonyl)amino)benzoic acid” has been studied as a potential local anesthetic. Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Application Summary

The compound was used as a lead compound to design benzoate compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups .

Methods of Application or Experimental Procedures

In the synthesis of the new target compounds, three steps were used: alkylation, esterification, and alkylation .

Results or Outcomes

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Safety And Hazards

Sigma-Aldrich mentions that 4-((Ethoxycarbonyl)amino)benzoic acid should be stored under an inert atmosphere . It is also recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

4-(ethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSIQVFJYQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346237
Record name 4-((Ethoxycarbonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Ethoxycarbonyl)amino)benzoic acid

CAS RN

5180-75-6
Record name 4-((Ethoxycarbonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture composed of 4-aminobenzoic acid (10 g), 1N aqueous sodium bicarbonate solution (365 cc) and ethyl chloroformate (7 cc) is left stirring for 30 minutes at 5° C. 2.5N hydrochloric acid (150 cc) is then added to the reaction mixture. The precipitate formed is separated by filtration, washed with water (3×200 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 4-(Ethoxycarbonylamino)benzoic acid (13.8 g), m.p. 207° C., is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Ethoxycarbonyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((Ethoxycarbonyl)amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-((Ethoxycarbonyl)amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-((Ethoxycarbonyl)amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-((Ethoxycarbonyl)amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-((Ethoxycarbonyl)amino)benzoic acid

Citations

For This Compound
1
Citations
T Padrtova, P Marvanova, K Odehnalova, R Kubinova… - Molecules, 2017 - mdpi.com
Tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized. The final step of synthesis of quaternary …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.